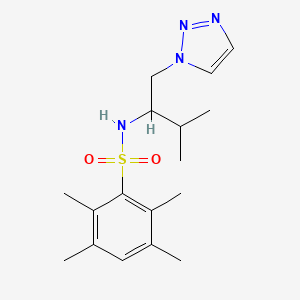

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with four methyl groups at positions 2, 3, 5, and 6. The N-substituent is a branched alkyl chain (3-methylbutan-2-yl) bearing a 1,2,3-triazole moiety. The tetramethyl substitution on the benzene ring distinguishes it from halogenated analogues, influencing electronic and steric properties.

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c1-11(2)16(10-21-8-7-18-20-21)19-24(22,23)17-14(5)12(3)9-13(4)15(17)6/h7-9,11,16,19H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKQGGFTBGALNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(CN2C=CN=N2)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3,5,6-tetramethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic compound that has garnered interest in various fields of biological research. This article aims to explore its biological activity, including its pharmacological properties and potential therapeutic applications.

The compound's molecular formula is , and it possesses a molecular weight of approximately 320.44 g/mol. The structure features a benzenesulfonamide core with various functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the triazole moiety is notable for its role in inhibiting certain enzymes and pathways involved in cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound displays significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.

- Antifungal Properties : The compound has also shown efficacy against fungal pathogens, including species like Candida albicans and Aspergillus niger.

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial activity of various sulfonamide derivatives, including our compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida species. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for Candida albicans, suggesting potent antifungal activity .

Anticancer Studies

Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Observed Effect | MIC/IC50 (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 |

| Antimicrobial | Escherichia coli | Growth inhibition | 50 |

| Antifungal | Candida albicans | Growth inhibition | 25 |

| Antifungal | Aspergillus niger | Growth inhibition | Not specified |

| Anticancer | Human cancer cell lines | Induction of apoptosis | IC50 ~ 30 |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.